molecular formula C25H28N4O5S B1680930 methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate CAS No. 141533-35-9

methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate

Cat. No.: B1680930
CAS No.: 141533-35-9
M. Wt: 496.6 g/mol
InChI Key: LPPRLWFUMJHAKF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SDZ-216525 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. the compound is typically synthesized in a laboratory setting using standard organic synthesis techniques .

Chemical Reactions Analysis

SDZ-216525 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as a reference compound in studies involving serotonin 1A receptor antagonists.

    Biology: It is used to study the role of serotonin 1A receptors in various biological processes.

    Medicine: It has potential therapeutic applications in treating anxiety disorders and other related conditions.

    Industry: It is used in the development of new drugs targeting serotonin 1A receptors

Mechanism of Action

SDZ-216525 exerts its effects by selectively binding to and antagonizing the serotonin 1A receptor. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. By blocking this receptor, SDZ-216525 can modulate the release of serotonin and other neurotransmitters, leading to its potential therapeutic effects .

Comparison with Similar Compounds

SDZ-216525 is unique in its high selectivity and potency as a serotonin 1A receptor antagonist. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and additional pharmacological properties.

Properties

CAS No.

141533-35-9

Molecular Formula

C25H28N4O5S

Molecular Weight

496.6 g/mol

IUPAC Name

methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate

InChI

InChI=1S/C25H28N4O5S/c1-34-25(31)21-17-19-20(26-21)8-6-9-22(19)28-15-13-27(14-16-28)11-4-5-12-29-24(30)18-7-2-3-10-23(18)35(29,32)33/h2-3,6-10,17,26H,4-5,11-16H2,1H3

InChI Key

LPPRLWFUMJHAKF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2N3CCN(CC3)CCCCN4C(=O)C5=CC=CC=C5S4(=O)=O

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=C2N3CCN(CC3)CCCCN4C(=O)C5=CC=CC=C5S4(=O)=O

Appearance

Solid powder

141533-35-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

methyl 4-(4-(4-(1,1,3-trioxo-2H-1,2-benzoisothiazol-2-yl)butyl)-1-piperazinyl)-1H-indole-2-carboxylate
SDZ 216-525
SDZ-216-525

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate
Reactant of Route 3
methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate
Reactant of Route 5
methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate

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